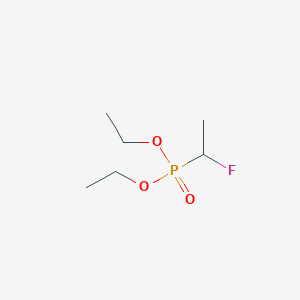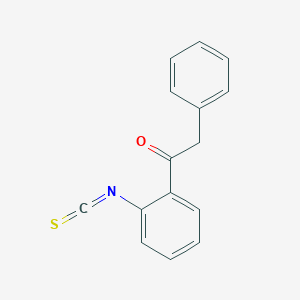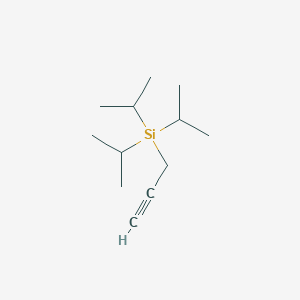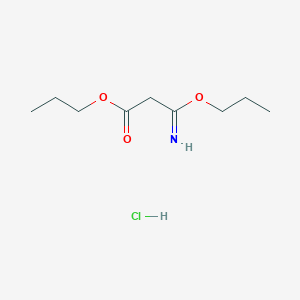![molecular formula C16H11F B14276976 1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 169472-38-2](/img/structure/B14276976.png)
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene is a fluorobenzene derivative It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where an iodophenyl-terminated organic monolayer is modified by coupling with 1-ethynyl-4-fluorobenzene . Another method involves the dimerization catalyzed by Y[N(TMS)2]3 and 4-chloroaniline, which gives exclusive formation of one of three possible enediynes in excellent yield .
Industrial Production Methods
Industrial production methods for 1-ethynyl-4-fluorobenzene typically involve large-scale Sonogashira coupling reactions. These reactions are carried out in the presence of palladium catalysts and copper co-catalysts under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Major products formed from these reactions include:
Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.
Reduction: 1-ethenyl-4-fluorobenzene, 1-ethyl-4-fluorobenzene.
Substitution: 4-fluorobromobenzene, 4-fluoronitrobenzene.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used in the synthesis of aryl acetylenes via Sonogashira coupling reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4-fluorobenzene involves its interaction with various molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparación Con Compuestos Similares
1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-fluorobenzene: Another fluorinated benzene derivative with similar reactivity but different substitution pattern.
4-Fluorostyrene: A compound with a vinyl group instead of an ethynyl group, used in polymer chemistry.
4-Fluoroacetophenone: A ketone derivative with different reactivity and applications.
The uniqueness of 1-ethynyl-4-fluorobenzene lies in its combination of an ethynyl group and a fluorine atom, which imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
169472-38-2 |
|---|---|
Fórmula molecular |
C16H11F |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
1-ethenyl-4-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H11F/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h2-6,9-12H,1H2 |
Clave InChI |
WONHRJIBZQNZFB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
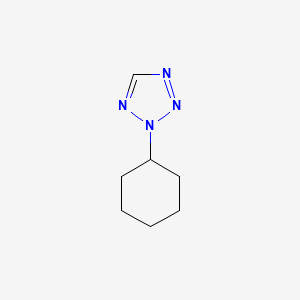
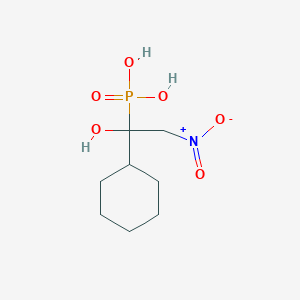

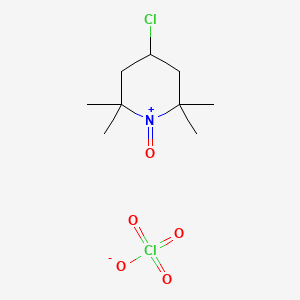
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
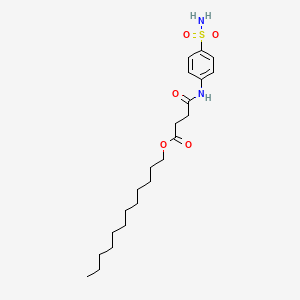
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
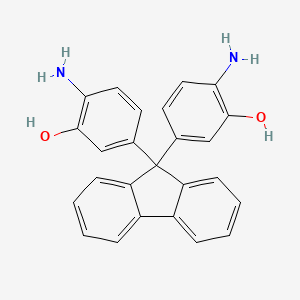
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
